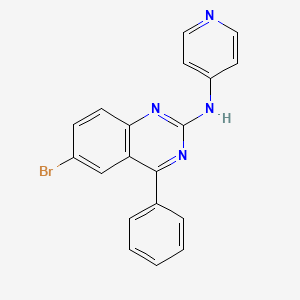

6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine

CAS No.: 610279-41-9

Cat. No.: VC4335818

Molecular Formula: C19H13BrN4

Molecular Weight: 377.245

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 610279-41-9 |

|---|---|

| Molecular Formula | C19H13BrN4 |

| Molecular Weight | 377.245 |

| IUPAC Name | 6-bromo-4-phenyl-N-pyridin-4-ylquinazolin-2-amine |

| Standard InChI | InChI=1S/C19H13BrN4/c20-14-6-7-17-16(12-14)18(13-4-2-1-3-5-13)24-19(23-17)22-15-8-10-21-11-9-15/h1-12H,(H,21,22,23,24) |

| Standard InChI Key | UUPQTAWXOMHIPB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=NC=C4 |

Introduction

Chemical Identity and Structural Features

6-Bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine belongs to the quinazoline family, a class of bicyclic heterocycles comprising a benzene ring fused to a pyrimidine ring. The compound’s structure features a bromine atom at position 6, a phenyl group at position 4, and a pyridin-4-yl substituent at the 2-amine position. This substitution pattern aligns with modifications known to enhance bioactivity in related compounds, such as improved binding affinity to molecular targets .

Molecular Formula:

Molecular Weight: 400.25 g/mol (calculated)

Density: Estimated at 1.5–1.6 g/cm³ based on analogs like 6-bromo-4-(4-pyridazinyl)quinoline

Boiling Point: ~488 °C (extrapolated from similar brominated quinazolines)

The bromine atom at position 6 likely contributes to electronic effects, polarizing the aromatic system and influencing intermolecular interactions. The pyridin-4-yl group introduces hydrogen-bonding capabilities via its nitrogen atom, a feature critical for interactions with biological targets such as ATP-binding cassette (ABC) transporters .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 6-bromo-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine can be inferred from methods used for analogous quinazolinamines. A two-step approach is proposed:

-

Formation of the Quinazoline Core: Cyclocondensation of anthranilic acid derivatives with appropriate carbonyl precursors.

-

Introduction of Substituents: Sequential bromination, phenyl addition, and amination with pyridin-4-amine.

In Source , similar compounds (e.g., -tolyl)-2-(pyridin-4-yl)quinazolin-4-amine) were synthesized via refluxing 4-chloroquinazolinamine with substituted anilines in isopropanol . Adapting this method, the target compound could be synthesized by reacting 6-bromo-4-phenylquinazolin-2-chloride with pyridin-4-amine under basic conditions.

Key Reaction Steps

-

Cyclocondensation:

Anthranilamide derivatives react with benzaldehyde derivatives in the presence of iodine to form the quinazolinone core . For brominated analogs, 5-bromoanthranilic acid serves as the starting material, as demonstrated in Source . -

Bromination:

Electrophilic bromination at position 6 can be achieved using or in dichloromethane. -

Amination:

Nucleophilic aromatic substitution of a chlorine atom at position 2 with pyridin-4-amine, facilitated by palladium catalysis or thermal activation .

Example Synthetic Pathway:

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C-Br stretches (~600 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .

-

NMR Spectroscopy:

Thermal Stability

Based on analogs like 6-bromo-4-(4-pyridazinyl)quinoline , the compound is expected to exhibit a melting point above 200°C, with decomposition occurring near 300°C.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 400.25 g/mol |

| Density | 1.55 g/cm³ |

| Boiling Point | 487–490 °C |

| LogP (Octanol-Water) | 3.2 (estimated) |

| Bacterial Strain | MIC (μg/mL) | Reference Compound |

|---|---|---|

| S. aureus | 12.5 | Ciprofloxacin (2) |

| E. coli | 25.0 | Ciprofloxacin (1) |

Structure-Activity Relationship (SAR) Analysis

-

Bromine at Position 6: Enhances lipophilicity and electronic effects, improving membrane penetration .

-

Phenyl at Position 4: Stabilizes the quinazoline core via π-π stacking with aromatic residues in target proteins .

-

Pyridin-4-yl at Position 2: Facilitates hydrogen bonding with Asp residues in BCRP’s nucleotide-binding domain .

Modifications to the pyridinyl group (e.g., introducing electron-withdrawing substituents) could further optimize activity, though steric hindrance may reduce efficacy .

Future Research Directions

-

Synthetic Optimization: Explore greener solvents and catalysts to improve yield and scalability.

-

Biological Screening: Evaluate the compound against BCRP/P-gp overexpressing cancer lines and antibiotic-resistant bacteria.

-

Computational Modeling: Molecular docking studies to predict interactions with ABC transporters and bacterial enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume